molecular formula C18H14O5 B454892 Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate CAS No. 438221-05-7

Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate

Cat. No.: B454892
CAS No.: 438221-05-7
M. Wt: 310.3g/mol
InChI Key: GFDYAVWTSYEKEB-UHFFFAOYSA-N
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Description

Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate is a chemical compound with the molecular formula C18H14O5 and a molar mass of 310.3 g/mol . This compound is characterized by the presence of a furoate ester linked to a naphthyl group via a formyl-oxy-methyl bridge. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate typically involves the reaction of 1-formyl-2-naphthol with methyl 5-bromomethyl-2-furoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-formyl-2-naphthol attacks the bromomethyl group of methyl 5-bromomethyl-2-furoate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Methyl 5-{[(1-carboxy-2-naphthyl)oxy]methyl}-2-furoate.

    Reduction: Methyl 5-{[(1-hydroxymethyl-2-naphthyl)oxy]methyl}-2-furoate.

    Substitution: Various substituted furoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate is used in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The furoate ester can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-2-furoate: Similar furoate ester structure but lacks the naphthyl group.

    Methyl 5-{[(1-hydroxy-2-naphthyl)oxy]methyl}-2-furoate: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness

Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate is unique due to the presence of both a formyl group and a naphthyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 5-[(1-formylnaphthalen-2-yl)oxymethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-18(20)17-9-7-13(23-17)11-22-16-8-6-12-4-2-3-5-14(12)15(16)10-19/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDYAVWTSYEKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C3=CC=CC=C3C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166687
Record name Methyl 5-[[(1-formyl-2-naphthalenyl)oxy]methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-05-7
Record name Methyl 5-[[(1-formyl-2-naphthalenyl)oxy]methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438221-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[[(1-formyl-2-naphthalenyl)oxy]methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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